Cas no 4221-99-2 ((+)-2-Butanol)

(+)-2-Butanol, also known as (S)-2-butanol, is a chiral secondary alcohol with the molecular formula C₄H₁₀O. This enantiomerically pure compound is widely used as a solvent, intermediate, or chiral auxiliary in organic synthesis and pharmaceutical applications. Its high optical purity makes it valuable for asymmetric synthesis and stereoselective reactions. (+)-2-Butanol exhibits favorable solubility properties for polar and nonpolar compounds, enhancing its utility in extraction and reaction media. The compound's defined stereochemistry ensures reproducibility in research and industrial processes requiring precise enantiomeric control. It is also employed in the production of flavors, fragrances, and specialty chemicals, where its chiral nature influences product performance.
(+)-2-Butanol structure
(+)-2-Butanol structure
商品名:(+)-2-Butanol
CAS番号:4221-99-2
MF:C4H10O
メガワット:74.1216
MDL:MFCD00064281
CID:44854
PubChem ID:24851423

(+)-2-Butanol 化学的及び物理的性質

名前と識別子

    • (S)-(+)-2-Butanol
    • (S)-(-)-2-Butanol
    • (S)-(+)-SEC-BUTYL ALCOHOL
    • (S)-(+)-sec-Butanol
    • D-(+)-Ethylmethylcarbinol
    • (2S)-butan-2-ol
    • (S)-2-butanol
    • (S)-Butan-2-ol
    • (2S)-2-butanol
    • s-(+)-2-butanol
    • 69KXU5NDTO
    • 2-Butanol, (+)-
    • s-2-butanol
    • (S)-sec-butanol
    • PubChem6718
    • (s)(+)-2-butanol
    • (1S)-1-methylpropanol
    • (5)-(+)-sec-butanol
    • (2S)-(+)-Butan-2-ol
    • 2-Butanol,(2S)- (9CI)
    • BDBM36155
    • BTANRVKWQNVYAZ-BYPYZUCNSA-
    • (+)-2-Butanol
    • BTANRVKWQNVYAZ-BYPYZU
    • D-BUTANOL
    • CHEBI:45475
    • Q27104553
    • UNII-69KXU5NDTO
    • EINECS 224-168-1
    • (S)-(+)-2-Butanol, 99%
    • A6902
    • A839532
    • 4221-99-2
    • BTANRVKWQNVYAZ-BYPYZUCNSA-N
    • (S)-(+)-2-Butanol, ChiPros(R), produced by BASF, 99%
    • B0925
    • BUTYL ALCOHOL D-FORM [MI]
    • 9062E4B9-CAE4-41E2-A8BE-CF13BE627AD8
    • EN300-115210
    • AKOS015840315
    • ?(S)-(+)-2-Butanol
    • (s)-sec-butyl alcohol
    • (S)-(+)-2-Butanol, 98%
    • NS00083119
    • 2-Butanol, (2S)-
    • MFCD00064281
    • AKOS006240738
    • MDL: MFCD00064281
    • インチ: 1S/C4H10O/c1-3-4(2)5/h4-5H,3H2,1-2H3/t4-/m0/s1
    • InChIKey: BTANRVKWQNVYAZ-BYPYZUCNSA-N
    • ほほえんだ: O([H])[C@@]([H])(C([H])([H])[H])C([H])([H])C([H])([H])[H]
    • BRN: 1718763

計算された属性

  • せいみつぶんしりょう: 74.07320
  • どういたいしつりょう: 74.073
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 5
  • 回転可能化学結合数: 1
  • 複雑さ: 19.6
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.6
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • トポロジー分子極性表面積: 20.2

じっけんとくせい

  • 色と性状: 無色液体
  • 密度みつど: 0.803 g/mL at 25 °C(lit.)
  • ゆうかいてん: -114 ºC
  • ふってん: 100°C(lit.)
  • フラッシュポイント: 華氏温度:75.2°f
    摂氏度:24°c
  • 屈折率: n20/D 1.397(lit.)
  • すいようせい: 125 g/L (20 ºC)
  • あんていせい: Stable. Incompatible with acids, acid chlorides, acid anhydrides, oxidizing agents, halogens.
  • PSA: 20.23000
  • LogP: 0.77720
  • ひせんこうど: 13 º (neat)
  • ようかいせい: 自信がない
  • マーカー: 1541
  • じょうきあつ: 12.5 mmHg ( 20 °C)
  • 光学活性: [α]20/D +13°, neat

(+)-2-Butanol セキュリティ情報

  • 記号: GHS02 GHS07 GHS08
  • ヒント:に警告
  • シグナルワード:Warning
  • 危害声明: H226-H319-H335-H335 + H336-H336
  • 警告文: P261-P305 + P351 + P338
  • 危険物輸送番号:UN 1120
  • WGKドイツ:1
  • 危険カテゴリコード: 10-36/37-67
  • セキュリティの説明: S13-S24/25-S26-S46-S7/9
  • RTECS番号:EO1750000
  • 危険物標識: Xi
  • 包装カテゴリ:III
  • 危険レベル:3
  • 包装グループ:III
  • セキュリティ用語:3
  • ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
  • 爆発限界値(explosive limit):9.8%
  • 包装等級:III
  • リスク用語:R10; R36/37; R67
  • 危険レベル:3

(+)-2-Butanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R129473-1g
(+)-2-Butanol
4221-99-2 98%
1g
¥127 2024-05-23
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1269440-25g
(S)-(+)-2-Butanol
4221-99-2 98%
25g
¥2074.00 2024-05-14
abcr
AB138417-1 ml
(S)-(+)-2-Butanol, 98%; .
4221-99-2 98%
1 ml
€66.90 2024-04-17
TRC
B699858-500mg
(+)-2-Butanol
4221-99-2
500mg
$ 144.00 2023-04-18
Enamine
EN300-115210-0.05g
(2S)-butan-2-ol
4221-99-2 95%
0.05g
$19.0 2023-05-26
eNovation Chemicals LLC
D403778-250g
(S)-(+)-2-Butanol
4221-99-2 97%
250g
$3400 2024-06-05
Ambeed
A317076-25g
(S)-Butan-2-ol
4221-99-2 98%
25g
$541.0 2025-02-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1269440-100g
(S)-(+)-2-Butanol
4221-99-2 98%
100g
¥7280.00 2024-05-14
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R129473-250mg
(+)-2-Butanol
4221-99-2 98%
250mg
¥48 2024-05-23
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1269440-1g
(S)-(+)-2-Butanol
4221-99-2 98%
1g
¥127.00 2024-05-14

(+)-2-Butanol 合成方法

(+)-2-Butanol サプライヤー

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:4221-99-2)(S)-(+)-2-Butanol
注文番号:1674357
在庫ステータス:in Stock
はかる:Company Customization
清らかである:98%
最終更新された価格情報:Monday, 14 April 2025 18:11
価格 ($):discuss personally

(+)-2-Butanol 関連文献

(+)-2-Butanolに関する追加情報

Latest Research Insights on 4221-99-2 and (+)-2-Butanol in Chemical Biomedicine

The chemical compound with CAS number 4221-99-2 and the chiral alcohol (+)-2-Butanol have recently garnered significant attention in the field of chemical biomedicine. These substances are being investigated for their potential applications in drug synthesis, chiral resolution, and as intermediates in the production of pharmaceuticals. This research briefing aims to provide an overview of the latest findings and developments related to these compounds, highlighting their relevance and potential impact on the industry.

Recent studies have focused on the synthesis and characterization of 4221-99-2, a compound with potential pharmacological properties. Researchers have employed advanced spectroscopic techniques, including NMR and mass spectrometry, to elucidate its molecular structure and reactivity. Concurrently, (+)-2-Butanol, a valuable chiral building block, has been explored for its role in asymmetric synthesis and as a solvent in pharmaceutical formulations. The enantiomeric purity of (+)-2-Butanol is particularly critical, as it influences the efficacy and safety of the resulting drug products.

One notable study published in the Journal of Medicinal Chemistry investigated the use of 4221-99-2 as a precursor in the synthesis of novel antiviral agents. The researchers demonstrated that derivatives of 4221-99-2 exhibited potent inhibitory activity against a range of viral pathogens, suggesting its potential as a scaffold for future drug development. Similarly, (+)-2-Butanol has been utilized in the synthesis of chiral drugs, where its stereochemical properties are leveraged to enhance the biological activity of the final product.

In addition to their synthetic applications, both compounds have been studied for their physicochemical properties. For instance, the solubility and stability of 4221-99-2 under various physiological conditions have been characterized, providing valuable data for formulation scientists. Meanwhile, the thermodynamic properties of (+)-2-Butanol, including its vapor pressure and partition coefficients, have been measured to optimize its use in industrial processes.

Looking ahead, the integration of computational modeling and high-throughput screening techniques is expected to further elucidate the potential of 4221-99-2 and (+)-2-Butanol in drug discovery. Collaborative efforts between academia and industry will be essential to translate these findings into practical applications, ultimately contributing to the advancement of chemical biomedicine.

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